
2-(4-benzyl-3,3-dimethylpiperazin-1-yl)-N-carbamoylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzyl-3,3-dimethylpiperazin-1-yl)-N-carbamoylacetamide, also known as BZP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s as a potential antidepressant and anxiolytic agent. However, due to its stimulant properties, it has been used recreationally as a party drug. BZP has been banned in many countries due to its potential for abuse and harmful effects on health.
作用机制
2-(4-benzyl-3,3-dimethylpiperazin-1-yl)-N-carbamoylacetamide acts as a stimulant by increasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have a number of physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dilated pupils, dry mouth, and sweating. Long-term use of this compound has been associated with a number of adverse health effects, including cardiovascular problems, liver and kidney damage, and neurological disorders.
实验室实验的优点和局限性
2-(4-benzyl-3,3-dimethylpiperazin-1-yl)-N-carbamoylacetamide has been used in a number of laboratory experiments to study its effects on the brain and behavior. It has been used as a model for studying the neurochemical mechanisms underlying drug addiction and abuse. However, due to its potential for abuse and harmful effects on health, its use in laboratory experiments is limited.
未来方向
There are a number of potential future directions for research on 2-(4-benzyl-3,3-dimethylpiperazin-1-yl)-N-carbamoylacetamide. One area of interest is the development of new therapeutic agents based on the structure of this compound that have fewer side effects and lower potential for abuse. Another area of interest is the development of new methods for detecting this compound in biological samples, which could be useful for forensic and toxicological purposes. Finally, further research is needed to better understand the long-term effects of this compound on health and to develop strategies for preventing its abuse.
合成方法
2-(4-benzyl-3,3-dimethylpiperazin-1-yl)-N-carbamoylacetamide can be synthesized by reacting 1-benzylpiperazine with 3,3-dimethylacrylic acid and then converting the resulting acid to its corresponding amide using carbonyldiimidazole. The final product is obtained by recrystallization from ethanol.
科学研究应用
2-(4-benzyl-3,3-dimethylpiperazin-1-yl)-N-carbamoylacetamide has been studied for its potential therapeutic uses in the treatment of depression, anxiety, and other psychiatric disorders. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and behavior. This compound has also been studied for its potential as an analgesic and anti-inflammatory agent.
属性
IUPAC Name |
2-(4-benzyl-3,3-dimethylpiperazin-1-yl)-N-carbamoylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-16(2)12-19(11-14(21)18-15(17)22)8-9-20(16)10-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H3,17,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPRDGOWCGQLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1CC2=CC=CC=C2)CC(=O)NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

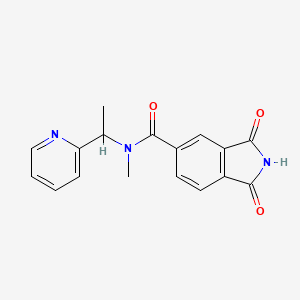
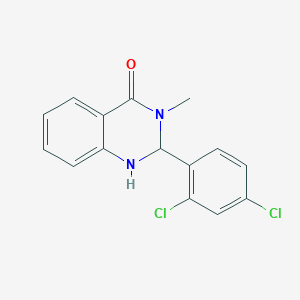
![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)
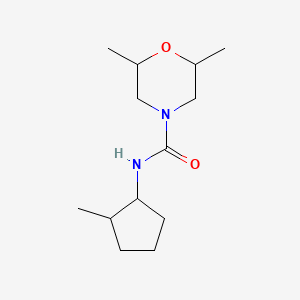
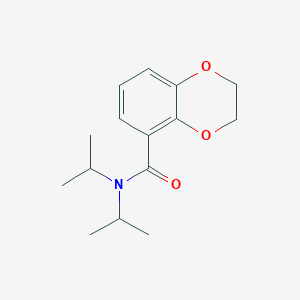
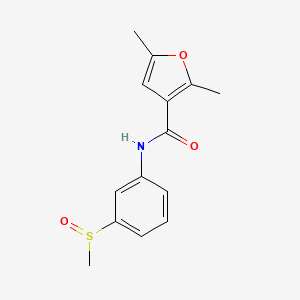
![8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7562497.png)
![3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one](/img/structure/B7562502.png)
![3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one](/img/structure/B7562506.png)
![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7562515.png)


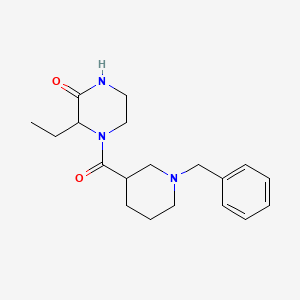
![Pyrrolidin-1-yl-[3-(2,4,5-trifluorophenyl)sulfonyl-1,3-thiazolidin-4-yl]methanone](/img/structure/B7562532.png)